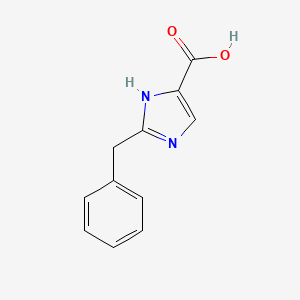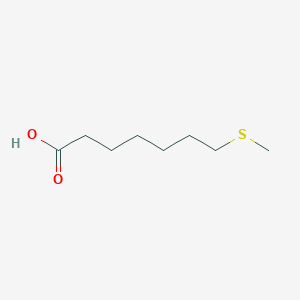
2-Cyano-5-hydroxymethylpyridine
Vue d'ensemble
Description
2-Cyano-5-hydroxymethylpyridine is an organic compound with the molecular formula C₇H₆N₂O. It is a derivative of pyridine, characterized by the presence of a cyano group (-CN) and a hydroxymethyl group (-CH₂OH) attached to the pyridine ring.
Applications De Recherche Scientifique
2-Cyano-5-hydroxymethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
2-Cyano-5-hydroxymethylpyridine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyano-5-hydroxymethylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-cyanopyridine with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the hydroxymethyl group to the cyano group, followed by cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature, pressure, and catalyst concentration, ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-5-hydroxymethylpyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride) and alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
Oxidation: 2-Cyano-5-carboxypyridine
Reduction: 2-Amino-5-hydroxymethylpyridine
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Mécanisme D'action
The mechanism of action of 2-Cyano-5-hydroxymethylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-5-ethoxymethylpyridine
- 2-Cyano-5-methylpyridine
- 2-Cyano-5-chloromethylpyridine
Uniqueness
2-Cyano-5-hydroxymethylpyridine is unique due to the presence of both a cyano group and a hydroxymethyl group on the pyridine ring.
Propriétés
IUPAC Name |
5-(hydroxymethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTHYXJJRHOQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482489 | |
| Record name | 2-cyano-5-hydroxymethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58553-48-3 | |
| Record name | 2-cyano-5-hydroxymethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)


![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)

